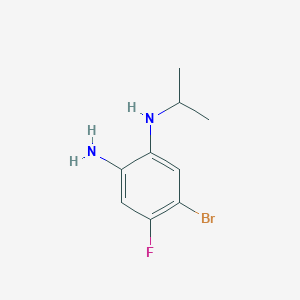
Methyl 3-fluoroadamantane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoroadamantane-1-carboxylate: is a fluorinated derivative of adamantane, a compound known for its unique cage-like structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoroadamantane-1-carboxylate typically involves the fluorination of adamantane derivatives. One common method includes the use of electrochemical fluorination, where adamantane is dissolved in a mixture of triethylamine-hydrogen fluoride and dichloromethane, followed by electrolysis at a controlled voltage . This process yields fluorinated adamantane derivatives, which can then be further functionalized to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrochemical fluorination processes, ensuring high yield and purity. The use of advanced purification techniques, such as column chromatography, helps in isolating the desired product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-fluoroadamantane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove or alter specific functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or nucleophiles can be used under controlled temperatures and solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Methyl 3-fluoroadamantane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored for developing new drugs.
Industry: The compound’s stability and reactivity make it useful in materials science and polymer chemistry.
Mecanismo De Acción
The mechanism by which methyl 3-fluoroadamantane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong bonds with biological molecules, potentially affecting various biochemical pathways. The carboxylate group may also play a role in its reactivity and interaction with enzymes or receptors.
Comparación Con Compuestos Similares
1-Fluoroadamantane: A simpler fluorinated adamantane derivative.
1,3-Difluoroadamantane: Contains two fluorine atoms, offering different reactivity and properties.
Methyl adamantane-1-carboxylate: Lacks the fluorine atom, making it less reactive in certain contexts.
Uniqueness: Methyl 3-fluoroadamantane-1-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate group, which confer distinct chemical properties
Propiedades
IUPAC Name |
methyl 3-fluoroadamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUXXEMJCBWDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2783031.png)



![[5-(4-chlorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2783037.png)
![4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2783039.png)
![N-[(2-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2783040.png)
![2-cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B2783041.png)




![1-[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2783051.png)
